N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide
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Overview
Description
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a pyrrolidinone ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzyl chloride with pyrrolidinone under basic conditions to form the intermediate N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]amine. This intermediate is then reacted with piperidin-1-ylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ketamine: 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
Methoxetamine (MXE): 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone
Uniqueness
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike ketamine and phencyclidine, which are primarily known for their anesthetic and psychoactive effects, this compound may have different therapeutic potentials and applications in various fields of research .
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-16-7-3-2-6-14(16)11-22-12-15(10-18(22)24)20-17(23)13-21-8-4-1-5-9-21/h2-3,6-7,15H,1,4-5,8-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEWXWSLTVDEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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